1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core linked to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of 1-ethyl-1H-benzimidazol-2-amine with 3-methylthiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine
- 1-(Thiophen-2-yl)propan-2-amine
Uniqueness
1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3S |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-ethyl-N-[(3-methylthiophen-2-yl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-18-13-7-5-4-6-12(13)17-15(18)16-10-14-11(2)8-9-19-14/h4-9H,3,10H2,1-2H3,(H,16,17) |
InChI Key |
NZGJHADOZHVNFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=C(C=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.